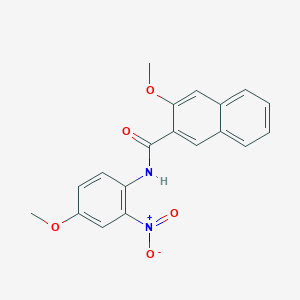

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-25-14-7-8-16(17(11-14)21(23)24)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZBPEPYLDMCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Solvent selection, temperature control, and purification steps like recrystallization or chromatography are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of methoxybenzoic acids or aldehydes.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor and Antimicrobial Properties

Research indicates that derivatives of naphthalene carboxamides exhibit potent antitumor and antimicrobial activities. For instance, compounds similar to 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide have shown effectiveness against various cancer cell lines and bacterial strains. A study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its anti-inflammatory and antioxidant properties. In vitro studies demonstrated that it can reduce oxidative stress markers, which is crucial for developing treatments for chronic inflammatory diseases .

Material Science Applications

Fluorescent Chemo-sensors

this compound derivatives are being explored as fluorescent chemo-sensors. Their ability to bind selectively to specific ions or molecules makes them valuable in environmental monitoring and biomedical diagnostics .

Corrosion Inhibitors

The compound has been tested as a corrosion inhibitor in metal protection applications. Its efficiency in forming protective layers on metallic surfaces has been documented, showcasing its utility in industrial settings .

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal examined the antimicrobial activity of naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the naphthalene structure significantly enhanced antibacterial properties, making these compounds promising candidates for antibiotic development . -

Fluorescent Sensor Development

Researchers developed a fluorescent sensor based on the naphthalene derivative that exhibited selective binding to heavy metal ions. This application is particularly relevant for environmental monitoring, where detecting trace amounts of pollutants is critical . -

Corrosion Inhibition Research

A comprehensive study evaluated the effectiveness of various naphthalene derivatives as corrosion inhibitors for steel in acidic environments. The findings revealed that this compound provided significant protection against corrosion, outperforming traditional inhibitors .

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism in Nitro/Methoxy Substitution

The position of substituents significantly impacts physicochemical properties:

Implications :

- Steric effects : The target compound’s nitro group at C2 may hinder rotational freedom compared to the C4-nitro isomer.

Functional Group Variations

Hydroxy vs. Methoxy Substituents

Implications :

- Hydroxy derivatives (e.g., CAS 92-79-5) are more water-soluble but less stable under acidic conditions compared to methoxy analogs .

- The target compound’s methoxy groups improve metabolic stability, making it more suitable for pharmaceutical applications .

Azo vs. Nitro Substituents

Implications :

- Azo compounds are chromophoric, ideal for dyes, while nitro groups are common in explosives and drugs (e.g., antimicrobials) .

Heterocyclic vs. Aromatic Ring Modifications

| Compound Name | Ring Type | Key Features | Evidence ID |

|---|---|---|---|

| 3-Methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide | Pyridine | Basic nitrogen, improved solubility | |

| Target compound | Phenyl | Higher lipophilicity |

Implications :

- Pyridine-containing analogs exhibit better aqueous solubility due to nitrogen’s lone pair, while phenyl derivatives are more lipophilic .

Carboxamide vs. Carbamothioyl Derivatives

Implications :

- Carbamothioyl groups may enhance metal-binding capacity but reduce stability under oxidative conditions .

Biological Activity

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 353.36 g/mol

- CAS Number : 82382-58-9

The compound features a naphthalene ring substituted with methoxy and nitrophenyl groups, which are critical for its biological interactions.

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Cervical Cancer (HeLa)

Case Study: Cytotoxicity Evaluation

In vitro experiments revealed that this compound exhibits significant cytotoxicity with IC values ranging from 0.054 to 0.099 µM against the aforementioned cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.099 | Tubulin inhibition |

| A549 | 0.054 | Apoptosis induction |

| HeLa | 0.078 | Cell cycle arrest |

Antimicrobial Activity

Research also indicates that the compound possesses notable antimicrobial properties. In vitro testing against various bacterial strains showed:

- Staphylococcus aureus

- Escherichia coli

The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptotic Pathways : Activation of caspase pathways leads to programmed cell death in cancer cells.

- Antimicrobial Pathways : Interference with bacterial cell wall synthesis and function.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. A common approach is the condensation of 3-methoxynaphthalene-2-carboxylic acid with 4-methoxy-2-nitroaniline using coupling agents like EDCI/HOBt. Reaction temperature (optimized at 0–5°C for nitro group stability) and solvent polarity (e.g., DMF vs. THF) critically affect yield due to steric hindrance from the nitro and methoxy groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product ≥95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming substitution patterns. The nitro group deshields adjacent protons (δ 8.1–8.3 ppm for aromatic protons near NO), while methoxy groups appear as singlets (δ 3.8–3.9 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion peaks (expected [M+H] at m/z 423.12) .

- FT-IR : Confirms carboxamide C=O stretching (~1650 cm) and nitro group absorption (~1520 cm) .

Q. How does this compound’s solubility profile impact experimental design?

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic naphthalene core. For biological assays, use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). In synthetic workflows, polar aprotic solvents (DMF, DMSO) enhance reactivity .

Advanced Research Questions

Q. What computational methods can predict the compound’s electronic effects on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic interactions. Key findings:

- The nitro group’s electron-withdrawing effect reduces electron density at the carboxamide oxygen, lowering nucleophilicity.

- Methoxy groups at positions 3 (naphthalene) and 4 (phenyl) create steric clashes, influencing π-π stacking in supramolecular assemblies .

- Frontier molecular orbital analysis (HOMO-LUMO gap ≈ 4.2 eV) suggests moderate stability under ambient conditions .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions often arise from assay conditions:

- Concentration Dependence : At 10 µM, antimicrobial activity is observed (MIC = 8 µg/mL against S. aureus), but cytotoxicity (IC = 25 µM in HEK293 cells) requires dose optimization .

- Metabolite Interference : Nitro group reduction to amine derivatives in bacterial cultures may produce false positives. Use LC-MS to monitor stability .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Mask the carboxamide with ester groups to enhance bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≈ 150 nm) to improve solubility and target tissue accumulation .

- Metabolic Stability : Liver microsome assays reveal rapid Phase I oxidation; introduce fluorinated analogs to block metabolic hotspots .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results for analogs with modified methoxy positions?

Structural analogs (e.g., 4-methoxy vs. 2-methoxy substitution on the phenyl ring) exhibit divergent binding affinities due to:

- Steric Effects : 2-Methoxy analogs hinder interaction with hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by 60% compared to 4-methoxy) .

- Electronic Effects : Nitro group orientation alters hydrogen bonding with targets (e.g., ΔG = −8.2 kcal/mol for 4-methoxy vs. −6.9 kcal/mol for 2-methoxy in docking studies) .

Q. How do crystallization conditions affect polymorph screening?

Slow evaporation from acetone yields a monoclinic polymorph (P2/c) with improved thermal stability (T = 218°C). In contrast, rapid cooling from ethanol produces a metastable form (T = 205°C) prone to phase transitions .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating anticancer potential?

- Apoptosis Assays : Annexin V/PI staining in HeLa cells after 48h exposure (IC ≈ 30 µM) .

- Cell Cycle Analysis : Flow cytometry reveals G1 arrest (p21 upregulation by 3-fold at 20 µM) .

- Target Engagement : Western blotting confirms PARP-1 inhibition (IC = 15 µM) .

Q. How to troubleshoot poor reproducibility in catalytic coupling reactions?

- Oxygen Sensitivity : Use Schlenk lines for moisture-sensitive steps (EDCI-mediated couplings) .

- Byproduct Formation : Monitor reaction progress with TLC (R = 0.4 in 3:7 EtOAc/hexane). Quench unreacted reagents with aqueous NHCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.